molecular formula C23H15Cl2NO4 B2701162 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide CAS No. 929429-40-3

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

Cat. No.: B2701162
CAS No.: 929429-40-3
M. Wt: 440.28
InChI Key: ZYBHBBQKFVFIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains chlorobenzoyl and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can be compared with other similar compounds, such as:

    2-chloro-N-(4-chlorobenzoyl)benzamide: This compound lacks the benzofuran and methoxy groups, which may result in different chemical and biological properties.

    N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide: This compound lacks the chlorine atom on the benzamide group, which may affect its reactivity and biological activity.

    2-chloro-N-(2-(4-methoxybenzoyl)-7-methoxybenzofuran-3-yl)benzamide: This compound has a methoxy group instead of a chlorobenzoyl group, which may influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including a benzofuran moiety and halogen substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H15ClNO3C_{23}H_{15}ClNO_3, with a molecular weight of approximately 396.82 g/mol. The structure consists of a benzamide core with a chlorobenzoyl group and a methoxy-substituted benzofuran ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H15ClNO3C_{23}H_{15}ClNO_3
Molecular Weight396.82 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that mediate cellular signaling pathways, potentially affecting processes such as apoptosis and inflammation.
  • Antioxidant Activity : The presence of methoxy groups may contribute to free radical scavenging properties, providing cytoprotection against oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related benzamide derivative was shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

Research on chlorinated benzamide derivatives suggests that they possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high cytotoxicity against tested cancer cells .
  • Antimicrobial Activity : A series of chlorobenzamide derivatives were synthesized and tested for their antimicrobial efficacy. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Gram-positive bacteria, suggesting promising antimicrobial potential .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)25)22(30-21(16)18)20(27)13-9-11-14(24)12-10-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBHBBQKFVFIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.